molecular formula C13H14Cl2N4 B3351796 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline CAS No. 3995-46-8

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline

Cat. No.: B3351796
CAS No.: 3995-46-8
M. Wt: 297.18 g/mol
InChI Key: DVMZGPQSWUBKHL-UHFFFAOYSA-N
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Description

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazine ring, along with the dichloro and diethylaniline substituents, imparts unique properties to this compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with N,N-diethylaniline. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the triazine ring are replaced by the diethylaniline group. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The triazine ring can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological macromolecules, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.

    6-Chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Another triazine derivative with distinct substituents, used for its antibacterial activity.

Uniqueness

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline is unique due to its specific combination of the triazine ring, dichloro substituents, and diethylaniline group. This combination imparts unique chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4/c1-3-19(4-2)10-7-5-9(6-8-10)11-16-12(14)18-13(15)17-11/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMZGPQSWUBKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717859
Record name 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3995-46-8
Record name 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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